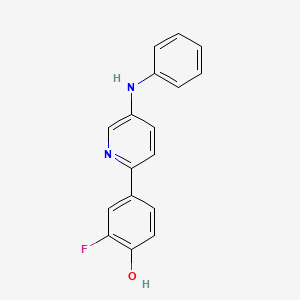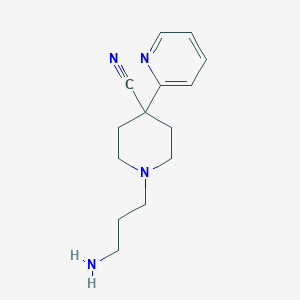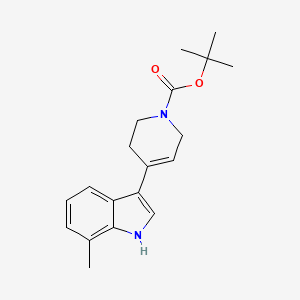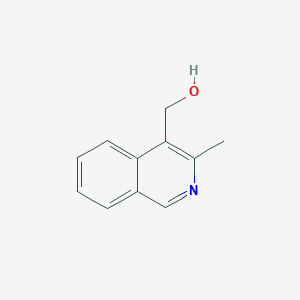
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol is a fluorinated aromatic compound that features a pyridine ring substituted with a phenylamino group and a fluorine atom. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction using aniline and a suitable base.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as aniline or thiophenol can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
科学研究应用
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The phenylamino group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-Fluoro-4-(phenylamino)pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-(5-(Phenylamino)pyridin-2-yl)phenol: Lacks the fluorine atom, which may influence its chemical properties and biological interactions.
Uniqueness
2-Fluoro-4-(5-(phenylamino)pyridin-2-yl)phenol is unique due to the presence of both the fluorine atom and the hydroxyl group, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H13FN2O |
|---|---|
分子量 |
280.30 g/mol |
IUPAC 名称 |
4-(5-anilinopyridin-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C17H13FN2O/c18-15-10-12(6-9-17(15)21)16-8-7-14(11-19-16)20-13-4-2-1-3-5-13/h1-11,20-21H |
InChI 键 |
CWRQZKJCINAQIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CN=C(C=C2)C3=CC(=C(C=C3)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)




![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)




![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)



